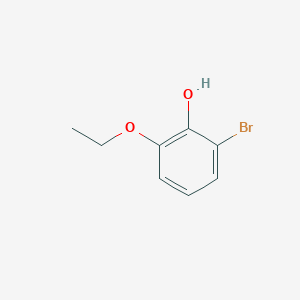

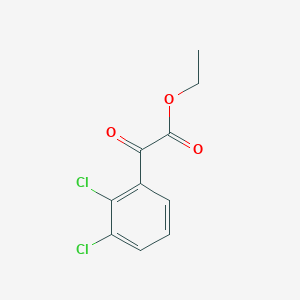

Ethyl 2,3-dichlorobenzoylformate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 2,3-dichlorobenzoylformate-related compounds has been achieved through various methods, including base-promoted annulation reactions and Knoevenagel condensation reactions. For instance, a base-promoted [3 + 2] annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds provides an efficient route to multi-substituted fulvenes (Zhu et al., 2014). Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized by Knoevenagel condensation, showcasing the compound's involvement in the formation of complex molecular structures (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl chlorothioformate, a related compound, has been investigated, revealing exclusive synperiplanar conformation and gauche orientation of the ethyl group, providing insights into the conformational preferences of chlorothioformate species (Rodríguez Pirani et al., 2011).

Chemical Reactions and Properties

Ethyl 2,3-dichlorobenzoylformate undergoes various chemical reactions, contributing to the synthesis of diverse compounds. For example, the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes has been reinvestigated, leading to the production of ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates (Tsuboi et al., 1987).

Physical Properties Analysis

The physical properties, such as crystal structure and spectroscopic characterizations, have been extensively analyzed. For instance, the crystal and molecular structure of ethyl 4-hydrazinobenzoate hydrochloride provides valuable information on the compound's solid-state characteristics and non-covalent interactions (Restrepo et al., 2019).

Chemical Properties Analysis

Ethyl 2,3-dichlorobenzoylformate's chemical properties have been elucidated through various studies, including DFT and AIM analyses on novel derivatives, highlighting the compound's reactivity and interaction capabilities (Singh et al., 2013).

科学研究应用

-

Separation of Chemical Components from Essential Oils

- Field : Chemistry, specifically chromatography .

- Application : Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .

- Method : High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .

- Results : This technique has been widely employed in the isolation and refinement of natural products .

-

Gas Chromatography–Mass Spectrometry Based Metabonomic Profiling

- Field : Biochemistry, specifically metabonomics .

- Application : A new combined gas chromatography and mass spectrometry (GC–MS) method has been developed suitable for the urine sample treatment in aqueous phase with ethyl chloroformate (ECF) derivatization agents .

- Method : The method has been extensively optimized and validated over a broad range of different compounds and urine samples .

- Results : Analysis of test metabolite derivatives, containing spiked standards, or rat urine exhibited acceptable linearity, satisfactory intra-batch precision (repeatability) and stability, relative standard deviations (R.S.D.) less than 10 and 15% within 48 h, respectively .

属性

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXVZWLBSUWYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641286 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dichlorobenzoylformate | |

CAS RN |

180868-99-9 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)